2-(2,6-Difluorobenzoyl)-4-methylpyridine
Overview
Description
“2,6-Difluorobenzoyl isocyanate” is a laboratory chemical . It’s an important raw material and intermediate used in organic synthesis . It has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .
Molecular Structure Analysis
The molecular structure of “2,6-Difluorobenzoyl isocyanate” can be found on various chemical databases .
Chemical Reactions Analysis
“2,6-Difluorobenzoyl chloride” has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine . It has also been used in Friedel-Crafts acylation reactions of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Difluorobenzoyl chloride” include a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a melting point of 128-132 °C (lit.) .
Scientific Research Applications
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Pesticide Degradation
- Field: Environmental Science
- Application: This compound is used in the degradation of certain pesticides, such as glyphosate and diflubenzuron .
- Method: The compound is applied to the pesticides in a controlled environment, and its effects on the degradation of the pesticides are observed .
- Results: The study found that the compound can effectively degrade certain pesticides, reducing their impact on the environment .
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Insect Chitin Biosynthesis Inhibition
- Field: Biochemistry
- Application: The compound is used to inhibit the biosynthesis of insect chitin, potentially serving as an insecticide .
- Method: The compound is applied to insects, and its effects on the biosynthesis of chitin are observed .
- Results: The study found that the compound can effectively inhibit the biosynthesis of insect chitin .
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Preparation of 2-Aryl Substituted 4H-3,1-Benzoxazin-4-Ones
- Field: Organic Chemistry
- Application: The compound 2,6-Difluorobenzoyl chloride has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .
- Method: The compound is reacted with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines .
- Results: The reaction produces the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .
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Synthesis of N-(2,6-Difluorobenzoyl)-N′-(Polyfluoroaryl)Ureas
- Field: Organic Chemistry
- Application: The compound 2,6-Difluorobenzoyl chloride has been used in the synthesis of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas .
- Method: The compound is reacted with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines .
- Results: The reaction produces the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea, which holds potential as inhibitors for the biosynthesis of insect chitin .
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Regioselective Synthesis of 3,6-Disubstituted-2-Aminoimidazo[1,2-a]pyridine
- Field: Organic Chemistry
- Application: The compound 2,6-Difluorobenzoyl chloride has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine .
- Method: The compound is reacted with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines .
- Results: The reaction produces the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .
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Friedel-Crafts Acylation Reaction
- Field: Organic Chemistry
- Application: The compound 2,6-Difluorobenzoyl chloride has been used in the Friedel-Crafts acylation reaction of toluene, anisol, thioanisol, 4-phenoxyacetophenone and N,N-diacetyl-4-phenoxyaniline .
- Method: The compound is reacted with the aforementioned substances in a controlled environment .
- Results: The study found that the compound can effectively participate in the Friedel-Crafts acylation reaction .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,6-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACYYMKRAZLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorobenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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